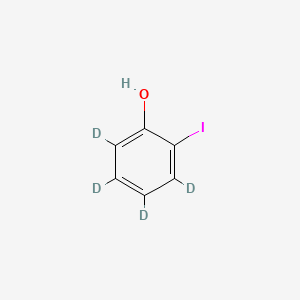
2-Iodophen-3,4,5,6-D4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodophen-3,4,5,6-D4-OL, also known as 2-iodophenol-3,4,5,6-D4, is an aromatic organic compound with the molecular formula C6H5IO. It is a deuterated form of 2-iodophenol, where the hydrogen atoms at positions 3, 4, 5, and 6 are replaced with deuterium. This compound is a pale yellow solid that melts near room temperature .
Métodos De Preparación
2-Iodophen-3,4,5,6-D4-OL can be synthesized through several methods. One common method involves the treatment of 2-chloromercuriphenol with iodine, resulting in the formation of 2-iodophenol . The reaction can be represented as follows:
ClHgC6H4OH+I2→IC6H4OH+HgCl
Another method involves the direct reaction of phenol with iodine, which produces a mixture of 2-iodo and 4-iodo derivatives . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Iodophen-3,4,5,6-D4-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions. For example, it can undergo Suzuki coupling to form biaryl compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The iodine substituent can be reduced to form phenol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Aplicaciones Científicas De Investigación
2-Iodophen-3,4,5,6-D4-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and biaryl compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Iodophen-3,4,5,6-D4-OL involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine substituent can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various targets, including enzymes and receptors .
Comparación Con Compuestos Similares
2-Iodophen-3,4,5,6-D4-OL can be compared with other similar compounds, such as:
2-Iodophenol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
3-Iodophenol: An isomer with the iodine substituent at the 3-position.
4-Iodophenol: An isomer with the iodine substituent at the 4-position.
2-Fluorophenol: A compound with a fluorine substituent instead of iodine.
2-Chlorophenol: A compound with a chlorine substituent instead of iodine.
2-Bromophenol: A compound with a bromine substituent instead of iodine.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and kinetic isotope effects in various chemical and biological processes.
Propiedades
Fórmula molecular |
C6H5IO |
|---|---|
Peso molecular |
224.03 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-iodophenol |
InChI |
InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D |
Clave InChI |
KQDJTBPASNJQFQ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])O)I)[2H])[2H] |
SMILES canónico |
C1=CC=C(C(=C1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)

![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)


![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)





